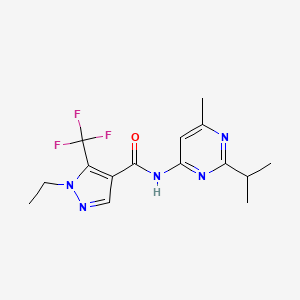![molecular formula C15H18ClN3O B7573994 3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide is a chemical compound that belongs to the class of piperidine derivatives. It is also known as CPP or CPP-ACP and is widely used in scientific research applications. CPP is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
CPP acts as a competitive antagonist of the N-methyl-D-aspartate receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, CPP prevents the activation of downstream signaling pathways, leading to a reduction in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity and memory formation, the regulation of pain and addiction, and the promotion of neuronal survival and regeneration. CPP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for use in lab experiments, including its high potency and selectivity for the N-methyl-D-aspartate receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving CPP, including the development of new drugs for the treatment of pain and addiction, the investigation of the role of the N-methyl-D-aspartate receptor in neurodegenerative diseases, and the development of new imaging techniques for studying the brain. Other potential directions include the investigation of the effects of CPP on other receptors and the development of new synthetic methods for producing CPP and related compounds.
Conclusion:
In conclusion, 3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide is a widely used chemical compound in scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CPP has the potential to contribute to the development of new drugs for the treatment of pain and addiction, as well as to the investigation of the role of the N-methyl-D-aspartate receptor in neurodegenerative diseases.
Synthesemethoden
CPP is synthesized using various methods, including the reaction of 4-chloro-2-cyanobenzylamine with 3-piperidinol in the presence of a reducing agent. The reaction mixture is then treated with propanoyl chloride to obtain CPP. Another method involves the reaction of 4-chloro-2-cyanobenzylamine with 3-piperidinone in the presence of a reducing agent, followed by treatment with propanoyl chloride to obtain CPP.
Wissenschaftliche Forschungsanwendungen
CPP is widely used in scientific research applications, including drug discovery, neurobiology, and molecular imaging. It is used as a tool to investigate the function of various receptors, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. CPP is also used in the study of pain and addiction, as well as in the development of new drugs for the treatment of these conditions.
Eigenschaften
IUPAC Name |
3-[1-(4-chloro-2-cyanophenyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-4-5-14(12(8-13)9-17)19-7-1-2-11(10-19)3-6-15(18)20/h4-5,8,11H,1-3,6-7,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJOAUIAVPZHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)Cl)C#N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
![1-Methyl-1-(1-phenylethyl)-3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7573914.png)

![8-Methyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7573926.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)


![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)
![6-Azaspiro[2.5]octan-6-yl-(4-phenyloxan-4-yl)methanone](/img/structure/B7573999.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)